molecular formula C16H24N2O B5751661 4-(4-propylcyclohexyl)benzohydrazide

4-(4-propylcyclohexyl)benzohydrazide

Cat. No. B5751661
M. Wt: 260.37 g/mol
InChI Key: KSKXPKZQHVNUAS-UHFFFAOYSA-N
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Description

4-(4-propylcyclohexyl)benzohydrazide, also known as PCCB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCCB is a hydrazide derivative that has been synthesized and studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-propylcyclohexyl)benzohydrazide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4-(4-propylcyclohexyl)benzohydrazide can reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-(4-propylcyclohexyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 4-(4-propylcyclohexyl)benzohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(4-propylcyclohexyl)benzohydrazide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-propylcyclohexyl)benzohydrazide is its high purity, which makes it suitable for various lab experiments. 4-(4-propylcyclohexyl)benzohydrazide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 4-(4-propylcyclohexyl)benzohydrazide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(4-propylcyclohexyl)benzohydrazide. One area of research is the development of 4-(4-propylcyclohexyl)benzohydrazide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of 4-(4-propylcyclohexyl)benzohydrazide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of 4-(4-propylcyclohexyl)benzohydrazide in the treatment of cancer and other oxidative stress-related diseases warrants further investigation.
Conclusion
In conclusion, 4-(4-propylcyclohexyl)benzohydrazide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-(4-propylcyclohexyl)benzohydrazide has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications. 4-(4-propylcyclohexyl)benzohydrazide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research into 4-(4-propylcyclohexyl)benzohydrazide and its analogs is warranted to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-propylcyclohexyl)benzohydrazide involves the reaction of 4-propylcyclohexanone with hydrazine hydrate and benzoyl chloride. The resulting product is purified using column chromatography to obtain 4-(4-propylcyclohexyl)benzohydrazide in its pure form. The synthesis method of 4-(4-propylcyclohexyl)benzohydrazide has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications.

Scientific Research Applications

4-(4-propylcyclohexyl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. 4-(4-propylcyclohexyl)benzohydrazide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 4-(4-propylcyclohexyl)benzohydrazide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

4-(4-propylcyclohexyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(19)18-17/h8-13H,2-7,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXPKZQHVNUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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